![molecular formula C22H26N2O4 B2878678 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921864-53-1](/img/structure/B2878678.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[b][1,4]oxazepine, which is a type of organic compound known as a benzoxazepine, a seven-membered heterocyclic compound with a benzene ring fused to an oxazepine . The molecule also contains a methoxy group and an amide group, which could influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[b][1,4]oxazepine ring system, along with the various substituents. The 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro moiety would likely confer a certain degree of steric hindrance, potentially influencing the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the amide and methoxy groups could influence its solubility, while the 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro moiety could influence its steric properties .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Applications
Research has explored the antitumor and antimicrobial potentials of compounds structurally related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide. For instance, derivatives of dibenz[c,e]oxepines have been investigated for their ability to inhibit tubulin polymerization and the in vitro growth of leukemia cells, showing significant cytotoxicity and potential as cancer therapeutics (Edwards et al., 2011). Similarly, thiazolidin-4-one derivatives incorporating thiazole rings have exhibited promising antimicrobial activity against various bacterial and fungal strains, suggesting their usefulness in combating microbial diseases (Desai et al., 2013).
Neuropharmacological Effects
Compounds within this chemical class have also been evaluated for their neuropharmacological effects. For example, studies on dopamine receptor agonists structurally related to the compound of interest have provided insights into their influence on locomotor activity and behaviors indicative of their potential therapeutic applications in neurological disorders (Smith et al., 1997).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds have been a focus of research, aiming to develop novel synthetic routes and understand their structural properties. Studies have detailed the synthesis of novel oxazepin derivatives and their potential biological activities, offering a foundation for future drug development efforts (Krawczyk et al., 2016). Another example includes the exploration of dibenz[b,e][1,4]diazepin-1-ones for their anticonvulsant and potential applications in treating schizophrenia (Cortés et al., 2007).
Antifungal and Crop Protection
Derivatives have also been evaluated for their antifungal activities, demonstrating moderate to high effectiveness against several phytopathogenic fungi. These findings highlight the potential of such compounds in developing new fungicides for crop protection (Yang et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-12-24-17-13-15(10-11-19(17)28-14-22(2,3)21(24)26)23-20(25)16-8-6-7-9-18(16)27-4/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMNAWDFJPVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.